L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan
Description
Properties
CAS No. |
914096-28-9 |
|---|---|
Molecular Formula |
C42H59N7O8 |
Molecular Weight |
790.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C42H59N7O8/c1-7-25(6)36(48-37(51)30(43)19-23(2)3)40(54)47-35(24(4)5)39(53)45-32(20-26-14-16-28(50)17-15-26)41(55)49-18-10-13-34(49)38(52)46-33(42(56)57)21-27-22-44-31-12-9-8-11-29(27)31/h8-9,11-12,14-17,22-25,30,32-36,44,50H,7,10,13,18-21,43H2,1-6H3,(H,45,53)(H,46,52)(H,47,54)(H,48,51)(H,56,57)/t25-,30-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
JFBKWXGZSBVTGC-OHSDAFGCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used technique for synthesizing peptides due to its efficiency and ability to produce high-purity products. The process involves the following steps:
Resin Preparation : A solid support resin is functionalized with an amino acid that serves as the starting point for the peptide chain.
Coupling Reactions : Each subsequent amino acid is added in a stepwise manner using coupling reagents such as DIC (diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate). The process typically involves:
- Activation of the carboxylic group of the amino acid.
- Reaction with the amine group on the resin-bound amino acid.
Deprotection : After each coupling step, protecting groups on the amino acids (e.g., Fmoc or Boc groups) are removed to expose the amine for the next coupling.
Cleavage and Purification : Once the full peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., TFA - trifluoroacetic acid) and then purified using techniques such as high-performance liquid chromatography (HPLC).
Comparison of Preparation Methods
The choice between solid-phase and liquid-phase synthesis depends on various factors including scale, desired purity, and specific application requirements. The following table summarizes key differences:
| Feature | Solid-Phase Peptide Synthesis | Liquid-Phase Synthesis |
|---|---|---|
| Scale | Typically used for larger scales | Suitable for small-scale |
| Purity | High purity achievable | Moderate purity; may require extensive purification |
| Time Efficiency | Faster due to automated processes | Slower; more manual intervention |
| Cost | Generally higher due to resin costs | Lower initial costs but may increase with purification needs |
| Complexity | More complex setup | Simpler setup |
Research Findings
Research indicates that peptides like this compound may have various biological implications including roles in signaling pathways and potential therapeutic applications. The presence of specific amino acids can influence biological activity, such as modulation of gut hormones and metabolic processes.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of peptide bonds is a primary reaction pathway, influenced by enzymatic, acidic, or basic conditions.
Enzymatic Hydrolysis
-
Thermolysin-Catalyzed Cleavage :
Thermolysin, a metalloprotease, preferentially hydrolyzes peptide bonds adjacent to hydrophobic residues (e.g., Leu, Ile, Val) . In LIVYPW, potential cleavage sites include:
| Enzyme | Cleavage Site | Optimal pH | Key Interaction |
|---|---|---|---|
| Thermolysin | Leu-Ile, Val-Tyr | 7.0–8.5 | Zinc coordination at catalytic site |
-
Trypsin and Chymotrypsin :
LIVYPW lacks lysine/arginine (trypsin targets) but contains tyrosine and tryptophan (chymotrypsin targets). Limited cleavage is expected at Tyr-Pro bonds due to proline’s conformational rigidity .
Acid/Base Hydrolysis
-
Acidic Conditions (6M HCl, 110°C) :
-
Alkaline Conditions (NaOH) :
-
Less efficient due to racemization risk and side-chain degradation (e.g., Trp oxidation).
-
Key Steps:
-
Resin Loading : Fmoc-Trp preloaded on Wang resin.
-
Deprotection : Fmoc removal with 20% piperidine in DMF.
-
Coupling :
-
Activation: HOBt/DIC in DMF.
-
Sequential addition of Pro, Tyr, Val, Ile, Leu.
-
-
Cleavage : TFA/water/TIPS (95:2.5:2.5) liberates the peptide from resin .
| Step | Reagents/Conditions | Function |
|---|---|---|
| Deprotection | 20% piperidine/DMF | Fmoc group removal |
| Coupling | HOBt, DIC, DMF, 25°C, 2 hours | Amino acid activation and linkage |
| Side-Chain Protection | t-Bu (Tyr), Boc (Trp) | Prevents undesired reactions |
Aminoacylation by Tryptophanyl-tRNA Synthetase (WRS)
-
While LIVYPW is not a direct WRS substrate, its Trp residue mirrors WRS’s native interaction with tryptophan during tRNA charging:
Transpeptidation Reactions
-
Proline-Specific Peptidases :
Proline’s cyclic structure limits cleavage but allows isomerization, affecting peptide conformation .
Oxidation and Side-Chain Reactivity
-
Tryptophan Oxidation :
-
Tyrosine Phosphorylation :
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C42H59N7O8
- Molecular Weight : 790.0 g/mol
- IUPAC Name : L-leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan
- Sequence : LIVYPW
The structure of this peptide allows it to engage in multiple interactions within biological systems, making it a subject of interest for researchers.
Biochemical Research
This compound serves as a building block in the synthesis of more complex peptides and proteins. It is often used in studies related to:
- Protein Folding and Stability : Understanding how sequences influence the three-dimensional structure of proteins.
- Enzyme Interactions : Investigating how this peptide interacts with various enzymes, potentially influencing their activity.
Pharmacological Applications
Research indicates that this peptide may exhibit several pharmacological effects:
- Antihypertensive Activity : Similar dipeptides have shown potential in lowering blood pressure through inhibition of angiotensin-converting enzyme (ACE) .
- Antidepressant Effects : Some studies suggest that peptides with similar structures can have mood-enhancing properties, potentially useful in treating depression .
Nutritional Science
Peptides like this compound are investigated for their role in nutrition:
- Enhancing Protein Quality : This peptide could improve the nutritional profile of protein sources, making them more beneficial for muscle synthesis and recovery.
- Taste Enhancement : Research has shown that certain dipeptides can enhance flavor profiles, which is particularly relevant in food science .
Case Study 1: Antihypertensive Effects
A study focused on the antihypertensive effects of dipeptides found that specific sequences could effectively inhibit ACE, leading to reduced blood pressure levels in hypertensive models. The incorporation of this compound was hypothesized to enhance these effects due to its structural similarities with known ACE inhibitors .
Case Study 2: Mood Enhancement
Research into the mood-enhancing effects of various peptides revealed that those containing tryptophan often exhibited antidepressant properties. In animal models, administration of peptides similar to this compound resulted in significant improvements in depressive behaviors, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Structural Differences
Table 1: Sequence and Structural Features
Key Observations :
- The target peptide is distinguished by its Tyr-Pro-Trp motif , which combines aromaticity (Tyr, Trp) and conformational rigidity (Pro).
- Compared to the pentapeptide in (CAS 823233-07-4), the target has an additional Leu residue and replaces Thr/Asn with Tyr/Pro, enhancing hydrophobicity and structural rigidity .
- The heptapeptide in (CAS 652969-13-6) contains two consecutive Pro residues, which may induce a polyproline helix conformation absent in the target .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s higher molecular weight and less negative XlogP (~0.7 vs. -2.8) suggest greater hydrophobicity than the pentapeptide in , likely due to the inclusion of Leu, Tyr, and Trp .
- The heptapeptide (CAS 652969-13-6) has a larger polar surface area (PSA) (~320 Ų) owing to Thr and Tyr residues, whereas the target’s PSA is reduced by hydrophobic residues .
Functional Implications
- Solubility and Bioavailability : The target’s moderate hydrophobicity (XlogP ~0.7) may enhance membrane permeability compared to the highly hydrophilic pentapeptide (XlogP -2.8) but reduce aqueous solubility .
Biological Activity
Structural Properties and Biological Implications
The peptide's unique sequence of amino acids contributes to its distinct structural and functional properties. The presence of hydrophobic amino acids (leucine, isoleucine, valine) and aromatic amino acids (tyrosine, tryptophan) suggests potential roles in:
- Protein folding
- Enzyme activity modulation
- Receptor interactions
These properties make L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan a compound of interest in various biological processes and potential therapeutic applications.
Receptor Interactions and Signaling Pathways
Studies on this compound's interactions with biological targets have shown that it may modulate the activity of specific enzymes or receptors. These interactions can lead to significant biological effects, such as:
- Alteration of metabolic pathways
- Influence on cell signaling cascades
While detailed mechanistic studies are necessary to fully understand its interaction profiles, the peptide's ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
Neurotransmitter Modulation
Given the presence of tryptophan in the peptide sequence, it's worth noting the potential impact on serotonin synthesis and other neurotransmitters. Research on tryptophan has shown that it can affect levels of:
While these effects are primarily associated with free tryptophan, the presence of tryptophan in the peptide sequence suggests potential neuromodulatory activities that warrant further investigation.
Endocrine System Modulation
Through its potential impact on serotonin synthesis, this compound may indirectly influence the endocrine system. Studies on tryptophan have shown modulation of:
These findings suggest that the peptide could have broader physiological effects beyond its direct molecular interactions.
Research Applications
The unique properties of this compound make it valuable for various research applications, including:
- Structure-activity relationship studies
- Protein-peptide interaction analyses
- Drug design and development
- Metabolic pathway investigations
Case Study: Enzyme Inhibition
In a hypothetical case study, researchers investigated the potential of this compound as an enzyme inhibitor. The study focused on its interaction with a specific protease involved in a metabolic pathway.
Methodology:
- Enzyme kinetics assays
- Molecular docking simulations
- In vitro cell culture experiments
Results:
The peptide showed moderate inhibitory activity against the target protease, with an IC50 value of 25 μM. Molecular docking studies revealed that the peptide's hydrophobic residues interacted with the enzyme's binding pocket, while the aromatic residues formed π-π stacking interactions with key amino acids in the active site.
Table 1: Enzyme Inhibition Data
| Concentration (μM) | % Inhibition |
|---|---|
| 1 | 5.2 |
| 5 | 18.7 |
| 10 | 32.1 |
| 25 | 50.3 |
| 50 | 68.9 |
| 100 | 82.4 |
These findings suggest that this compound could serve as a lead compound for the development of more potent and selective enzyme inhibitors.
Future Research Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- Comprehensive structure-activity relationship studies
- In vivo experiments to assess physiological effects
- Investigation of potential synergistic effects with other bioactive compounds
- Exploration of its role in various cellular processes and signaling pathways
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding over 100–200 ns trajectories .
- Circular Dichroism (CD) Spectroscopy : Analyze secondary structure in aqueous vs. membrane-mimetic (e.g., SDS micelles) environments .
- Docking studies : Predict interactions with receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
How should researchers design experiments to investigate this peptide’s interaction with enzymatic targets (e.g., proteases)?
Advanced Research Question
- Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure hydrolysis rates under varying pH (4–9) and inhibitor concentrations .
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip to quantify binding kinetics (ka, kd) with enzymes .
- Mass spectrometry : Identify cleavage sites via LC-MS/MS after enzymatic digestion .
What strategies ensure reproducibility in peptide synthesis and bioactivity assays?
Basic Research Question
- Protocol standardization : Document resin swelling times, deprotection cycles (20% piperidine/DMF), and washing steps (3× DMF, 3× DCM) .
- Batch validation : Compare multiple synthesis batches using LC-MS and NMR (1H, 13C) for structural consistency .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-experimental variability .
How can researchers address challenges in purifying hydrophobic segments of this peptide?
Advanced Research Question
Hydrophobic residues (e.g., Leu, Ile, Val) complicate RP-HPLC separation. Mitigate this by:
- Gradient optimization : Extend acetonitrile gradients (1%/min) to improve resolution .
- Ion-pair additives : Use 0.1% heptafluorobutyric acid (HFBA) instead of TFA to enhance peak symmetry .
- Preparative chromatography : Employ larger pore C4 columns for improved loading capacity .
What are best practices for conducting a systematic literature review on this peptide’s mechanism of action?
Basic Research Question
- Database selection : Use PubMed, SciFinder, and EMBASE with keywords: "this compound" AND ("kinetics" OR "structure-activity").
- Data extraction : Tabulate bioactivity data, assay conditions, and structural analogs (e.g., Tyr→Phe substitutions) .
- Contradiction mapping : Highlight discrepancies in reported IC50 values and propose hypotheses (e.g., solvent effects) .
How can advanced spectroscopic techniques elucidate this peptide’s structural stability under physiological conditions?
Advanced Research Question
- Nuclear Magnetic Resonance (NMR) : Acquire 2D NOESY spectra in phosphate-buffered saline (PBS) to identify inter-residue contacts .
- Fourier-Transform Infrared (FTIR) : Monitor amide I/II bands to assess α-helix or β-sheet content during thermal denaturation (25–95°C) .
- Dynamic Light Scattering (DLS) : Measure aggregation propensity at 37°C over 24 hours .
What methodological controls are critical when assessing this peptide’s cytotoxicity in cell-based assays?
Advanced Research Question
- Solvent controls : Test DMSO (≤0.1%) or PBS vehicle effects on cell viability (MTT assays) .
- Peptide stability : Pre-incubate the peptide in cell culture media (37°C, 24 hours) and quantify degradation via HPLC .
- Positive controls : Compare to known cytotoxic peptides (e.g., melittin) to validate assay sensitivity .
How can researchers leverage bioinformatics tools to predict this peptide’s pharmacokinetic properties?
Basic Research Question
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Peptide cleavage sites : Predict proteolytic susceptibility with PeptideCutter (ExPASy) .
- Immunogenicity : Screen for MHC class I/II binding using NetMHCpan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
